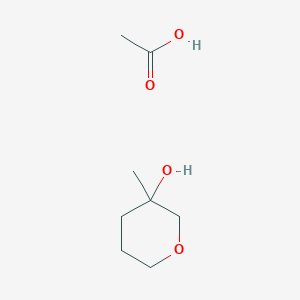
Acetic acid--3-methyloxan-3-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-methyloxan-3-ol is an organic compound that combines the properties of acetic acid and a cyclic ether, 3-methyloxan-3-ol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 3-methyloxan-3-ol, on the other hand, is a cyclic ether with a hydroxyl group attached to the third carbon of the oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyloxan-3-ol can be achieved through several methods. One common approach involves the reaction of acetic acid with 3-methyloxan-3-ol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
CH3COOH+C5H10O2→CH3COO-C5H9OH+H2O
Industrial Production Methods
Industrial production of acetic acid;3-methyloxan-3-ol often involves the carbonylation of methanol, known as the Monsanto process. This process uses a rhodium or iridium catalyst and iodine as a promoter. The reaction conditions typically include high pressure and temperature to achieve optimal yields. The overall reaction can be summarized as:
CH3OH+CO→CH3COOH
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-methyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 3-methyloxan-3-ol can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethanol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;3-methyloxan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;3-methyloxan-3-ol involves its interaction with various molecular targets. The hydroxyl group in 3-methyloxan-3-ol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxyl group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment. These interactions can modulate enzymatic activities and metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol: A simple alcohol with similar hydroxyl group properties.
Propionic Acid: A carboxylic acid with a similar structure to acetic acid.
Tetrahydrofuran (THF): A cyclic ether similar to 3-methyloxan-3-ol.
Uniqueness
Acetic acid;3-methyloxan-3-ol is unique due to its combination of a carboxyl group and a cyclic ether with a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
80114-11-0 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
acetic acid;3-methyloxan-3-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-6(7)3-2-4-8-5-6;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
Clave InChI |
NHUWRYPZNCJYRC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC1(CCCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


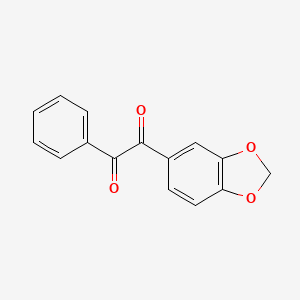
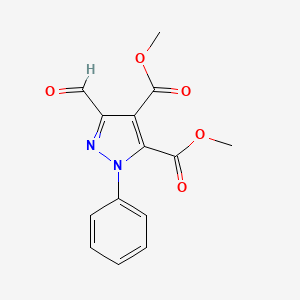

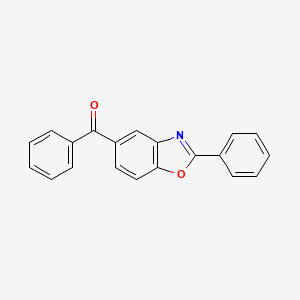
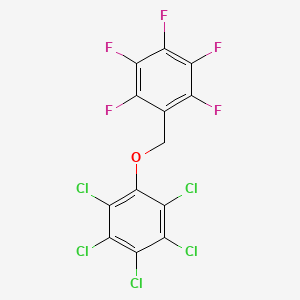
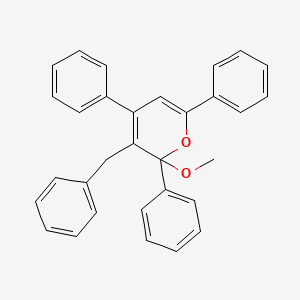
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
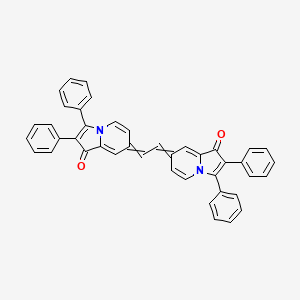
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
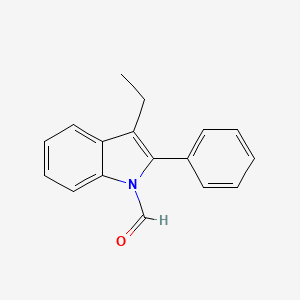
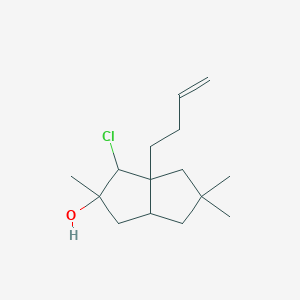
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
